molecular formula C5H6N2O2 B7968819 1-(5-Aminoisoxazol-3-yl)ethanone

1-(5-Aminoisoxazol-3-yl)ethanone

Cat. No.: B7968819
M. Wt: 126.11 g/mol
InChI Key: IFTDJDDDZXDNCX-UHFFFAOYSA-N
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Description

1-(5-Aminoisoxazol-3-yl)ethanone is a chemical compound with the molecular formula C5H6N2O2 and a molecular weight of 126.11 g/mol It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

The synthesis of 1-(5-Aminoisoxazol-3-yl)ethanone typically involves the reduction of 5-nitroisoxazole. A general procedure includes dissolving 5-nitroisoxazole in ethanol and adding tin(II) chloride (SnCl2) as a reducing agent at room temperature . The reaction mixture is stirred until the reduction is complete, yielding this compound. Industrial production methods may involve similar reduction processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(5-Aminoisoxazol-3-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can further modify the isoxazole ring or the ethanone group.

    Substitution: The amino group in the isoxazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4).

Scientific Research Applications

1-(5-Aminoisoxazol-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Aminoisoxazol-3-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group in the isoxazole ring can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the ethanone group can participate in covalent bonding with nucleophilic residues in proteins, leading to the modulation of biological pathways .

Comparison with Similar Compounds

1-(5-Aminoisoxazol-3-yl)ethanone can be compared with other similar compounds, such as:

Biological Activity

1-(5-Aminoisoxazol-3-yl)ethanone is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. Isoxazoles, including this compound, are known for their potential as pharmacological agents, exhibiting properties such as antibacterial, antifungal, anti-inflammatory, and antitumor effects. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

This compound features a five-membered ring containing nitrogen and oxygen atoms. The presence of the amino group at the 5-position of the isoxazole ring enhances its reactivity and interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant antimicrobial properties. A study demonstrated that isoxazole derivatives possess activity against various bacterial strains, including resistant strains, making them potential candidates for new antibiotics .

Compound Activity Target Organisms
This compoundAntibacterialE. coli, S. aureus
Other Isoxazole DerivativesAntifungalC. albicans, A. niger

Anti-inflammatory Properties

The anti-inflammatory activity of isoxazole compounds has been attributed to their ability to inhibit pro-inflammatory cytokines. Studies have shown that this compound can reduce inflammation markers in vitro, suggesting its potential for treating inflammatory diseases .

Anticancer Potential

Recent investigations have explored the anticancer properties of isoxazole derivatives. Preliminary studies indicate that this compound may induce apoptosis in cancer cell lines through the modulation of specific signaling pathways .

The biological activities of this compound are thought to stem from its ability to interact with various enzymes and receptors. The isoxazole ring can form hydrogen bonds with target proteins, influencing their activity and leading to therapeutic effects .

Study on Antimicrobial Activity

In a recent study, researchers synthesized a series of isoxazole derivatives, including this compound, and evaluated their antimicrobial efficacy using standard disk diffusion methods. The compound showed significant inhibition zones against both Gram-positive and Gram-negative bacteria, highlighting its broad-spectrum antimicrobial potential .

Anti-inflammatory Effects in Animal Models

Another study assessed the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results indicated a marked reduction in edema and inflammatory markers compared to control groups, suggesting its utility in managing inflammatory conditions .

Properties

IUPAC Name

1-(5-amino-1,2-oxazol-3-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3(8)4-2-5(6)9-7-4/h2H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFTDJDDDZXDNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NOC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.